4-amino-7-hydroxy-2H-chromen-2-one
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Overview
Description
4-amino-7-hydroxy-2H-chromen-2-one is a fluorescent building block for the synthesis of molecules such as iodoacetamide, maleimide, and azide . It belongs to the class of organic compounds known as neoflavones .
Synthesis Analysis
The compound can be synthesized through various methods. For instance, one method involves the reaction between 4-hydroxy coumarin and ammonium acetate . The precipitate formed is filtered and washed with hot EtOH, yielding the compound as light yellow crystals .Molecular Structure Analysis
The molecular structure of 4-amino-7-hydroxy-2H-chromen-2-one can be represented asC1=CC2=C (C=C1O)OC (=O)C (=C2)N
. More detailed structural analysis can be obtained using techniques like IR, 1H NMR, and 13C NMR spectroscopy . Chemical Reactions Analysis
4-amino-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions. For instance, it can be used to synthesize N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing one or two functionalized azole or azine moieties .Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . Its melting point, solubility, and other properties can be determined using various techniques like IR, 1H NMR, and 13C NMR spectroscopy .Scientific Research Applications
Synthesis and Characterization
- Coordination Compounds Synthesis : Coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a structurally similar compound to 4-amino-7-hydroxy-2H-chromen-2-one, have been synthesized and characterized. These compounds show potential for antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).
Chemical Sensing and Detection
- Colorimetric Recognition : A chemo-sensor using a derivative of 4-amino-7-hydroxy-2H-chromen-2-one has been developed for sequential colorimetric recognition of Cu2+ and CN− in aqueous solution (Jo et al., 2014).
Anticancer Activity
- Anticancer Properties : Derivatives of 4-hydroxy-2H-chromen-2-one have shown promising in vitro anticancer activity, indicating potential medicinal applications of similar compounds like 4-amino-7-hydroxy-2H-chromen-2-one (El-Agrody et al., 2020).
Synthesis Methods
- Green Synthesis Techniques : Nanofibre sepiolite has been used for the green synthesis of 2-amino-4H-chromene derivatives, showcasing eco-friendly methods for producing similar compounds (Mohammadinezhad & Akhlaghinia, 2018).
Bio-Imaging
- Bio-Imaging Applications : Coumarin-based fluorescent probes derived from 4-amino-7-hydroxy-2H-chromen-2-one and similar compounds have been developed for the dual recognition of copper(II) and iron(III) ions, with applications in bio-imaging (García-Beltrán et al., 2014).
Novel Drug Synthesis
- Synthesis of Warfarin Analogues : The synthesis of Warfarin and its analogues has been investigated using 4-hydroxy-2H-chromen-2-one, indicating the potential of 4-amino-7-hydroxy-2H-chromen-2-one in similar pharmaceutical applications (Alonzi et al., 2014).
Photophysical Properties
- Photophysical Analysis : Studies on the fluorescence behavior of substituted 2H-chromen-2-one derivatives can provide insights into the photophysical properties of compounds like 4-amino-7-hydroxy-2H-chromen-2-one (Ranjith et al., 2010).
Safety And Hazards
Future Directions
4-amino-7-hydroxy-2H-chromen-2-one and its derivatives have shown promising biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and more . Therefore, future research could focus on designing and developing potent leads of 2H/4H-chromen-2-one analogs for their promising biological activities .
properties
IUPAC Name |
4-amino-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAVENVBSHPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-7-hydroxy-2H-chromen-2-one |
Citations
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